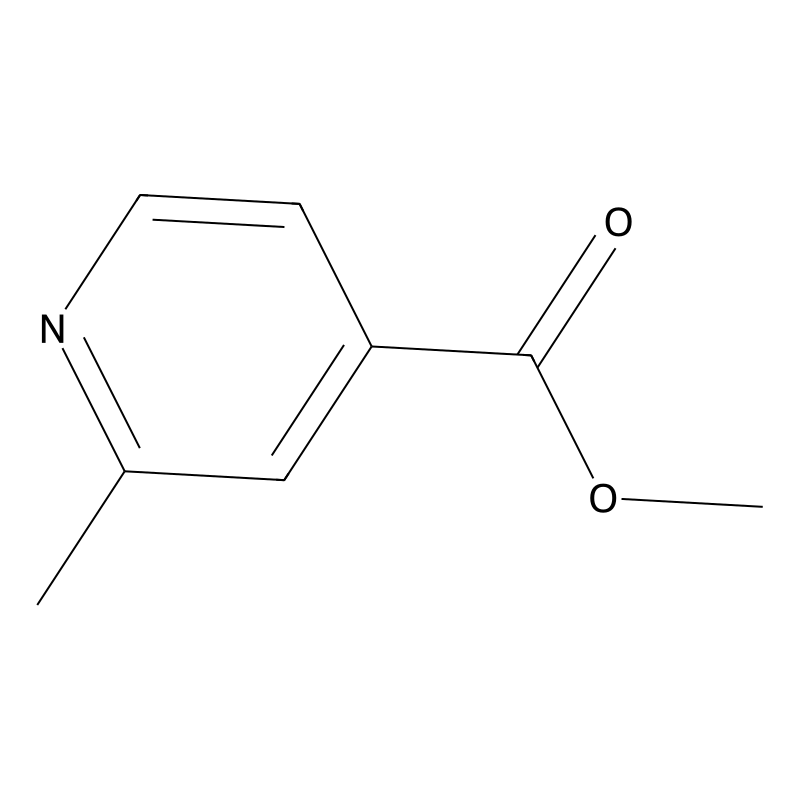

Methyl 2-methylisonicotinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Photovoltaic Cells

One of the promising areas of research for Methyl 2-methylisonicotinate is in the development of dye-sensitized solar cells (DSSCs) [, ]. These cells utilize dyes to absorb sunlight and convert it into electricity. Methyl 2-methylisonicotinate can be used as a building block in the synthesis of photosensitizers, which are molecules responsible for light absorption in DSSCs [, ]. Research suggests that modifying the structure of Methyl 2-methylisonicotinate can lead to the development of more efficient photosensitizers, potentially improving the performance of DSSCs [, ].

Luminescent Metal-Organic Frameworks

Methyl 2-methylisonicotinate has also been explored for its potential application in the synthesis of luminescent metal-organic frameworks (MOFs) []. MOFs are a class of porous materials with tunable structures and properties. By incorporating Methyl 2-methylisonicotinate into the MOF structure, researchers can engineer materials with specific luminescent properties, making them suitable for various applications such as chemical sensing and light-emitting devices [].

Methyl 2-methylisonicotinate is a chemical compound with the molecular formula and a molecular weight of approximately 151.16 g/mol. It is a derivative of isonicotinic acid, specifically an ester formed by the reaction of 2-methylisonicotinic acid with methanol. This compound features a pyridine ring, which is characteristic of many biologically active molecules. Methyl 2-methylisonicotinate is known for its potential applications in various fields, including organic synthesis and agricultural chemistry.

Uniqueness

Methyl 2-methylisonicotinate stands out due to its specific methyl substitution at the second position on the pyridine ring, which may influence its biological activity and interaction profile compared to other isonicotinate derivatives. This unique positioning can affect both its reactivity and its efficacy as a semiochemical, making it a valuable compound in agricultural applications.

Research indicates that methyl 2-methylisonicotinate may exhibit biological activities similar to other compounds derived from isonicotinic acid. These activities include:

- Insecticidal Properties: It has been noted for its use in pest management, particularly in traps for thrips, where it acts as a semiochemical to attract these pests .

- Potential Pharmacological Effects: Compounds related to methyl 2-methylisonicotinate often show promise in medicinal chemistry, particularly in the development of drugs targeting neurological disorders due to their structural similarity to nicotinic acetylcholine receptor ligands.

The synthesis of methyl 2-methylisonicotinate typically involves the following steps:

- Starting Materials: The synthesis begins with 2-methylisonicotinic acid and methanol.

- Esterification Reaction: The reaction is usually catalyzed by an acid catalyst (such as sulfuric acid) under reflux conditions, leading to the formation of the ester bond.

- Purification: The product can be purified through recrystallization or distillation methods to obtain high purity levels .

Methyl 2-methylisonicotinate has several notable applications:

- Agricultural Chemistry: It serves as an active ingredient in traps for monitoring and controlling thrip populations in greenhouses.

- Organic Synthesis: This compound can be utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

- Material Science: It has potential applications in developing materials for dye-sensitized solar cells and other electronic devices .

Interaction studies involving methyl 2-methylisonicotinate often focus on its behavior in biological systems and its interactions with other chemical entities:

- Pest Attraction Mechanisms: Research has been conducted on how this compound interacts with specific receptors in pests, influencing their behavior and aiding in pest control strategies.

- Electrochemical Behavior: Studies have shown that the electrochemical properties of methyl 2-methylisonicotinate are significant for its application in sensor technology and energy storage systems .

Methyl 2-methylisonicotinate shares structural similarities with several other compounds derived from isonicotinic acid or related pyridine derivatives. Here are some examples:

| Compound Name | Molecular Formula | Key Features | |||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|

| Methyl Isonicotinate | Used as a semiochemical; attracts thrips . | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

| Methyl Nicotinate | Known for its use in medicinal chemistry . | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

| Ethyl Isonicotinate | Similar properties; used in organic synthesis . | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

| Methyl Pyridine-4-carboxylate | Related structure; utilized in various

The synthesis of methyl 2-methylisonicotinate has evolved significantly since its first reported preparations. Early methodologies often relied on hazardous reagents and multi-step processes with limited scalability. For example, initial routes involved the use of acrolein, a malodorous and toxic compound, in sealed-tube reactions at elevated temperatures (120–150°C) with β-aminocrotonic acid esters. These methods, while foundational, faced challenges such as low yields (typically <50%) and safety concerns due to acrolein’s instability. Another historical approach utilized halogenated pyridine precursors. The hydrogenolysis of 2,6-dihalopyridine-4-carboxylic acid esters, such as 2,6-dichloropyridine-4-carboxylate, was catalyzed by palladium-on-charcoal under superatmospheric hydrogen pressure. This method, though effective for generating isonicotinic acid derivatives, required precise control of reaction stoichiometry (2 mol H₂ per mol substrate) to avoid over-reduction. These early strategies laid the groundwork for later innovations but were limited by harsh conditions and complex purification steps. Contemporary Methodologies in Organic SynthesisModern synthetic routes prioritize safety, efficiency, and scalability. A notable advancement is the use of 1,1,3,3-tetramethoxypropane or 1,1,3,3-tetraethoxypropane as non-acrolein precursors. Reacting these compounds with β-aminocrotonic acid esters in alcoholic solvents (e.g., methanol) at 50–60°C achieves yields exceeding 65% with >98% purity. Key improvements include:

A comparative analysis of historical and contemporary methods is provided below:

Additionally, ozonolysis followed by H₂O₂ oxidation has emerged as a robust method for introducing carbonyl groups while avoiding hazardous intermediates. This approach, combined with reductive amination, enables precise control over regiochemistry. Structural Ambiguity and Resolution via Total SynthesisStructural misassignments have historically plagued methyl 2-methylisonicotinate derivatives. A landmark study revealed that a compound initially reported as "(R)-2-methylheptyl isonicotinate" was erroneously identified; total synthesis proved it to be bis(2-ethylhexyl) phthalate (BEHP). Key steps in resolving this ambiguity included:

This case underscores the necessity of total synthesis for resolving structural uncertainties, particularly when spectroscopic data alone are insufficient. Modern techniques, such as high-resolution mass spectrometry (HRMS) and X-ray crystallography, further aid in unambiguous identification. Semiochemical Mechanisms in Thrips BehaviorMethyl 2-methylisonicotinate functions as a non-pheromone semiochemical, influencing thrips behavior through olfactory stimulation. Unlike pheromones, which mediate intraspecific communication, this compound acts as a synomone—a chemical cue beneficial to both the emitter (plant or synthetic source) and receiver (thrips). Field and laboratory studies indicate that thrips perceive methyl 2-methylisonicotinate as a host-plant volatile, triggering oriented flight toward the source [1] [4]. For example, wind tunnel experiments with Frankliniella occidentalis (western flower thrips) showed a 70% increase in trap visitation rates when methyl 2-methylisonicotinate was added to blue sticky traps compared to traps lacking the compound [4]. The compound’s structural similarity to natural plant volatiles, particularly pyridine derivatives, enables it to mimic host-finding signals. Thrips’ antennae express olfactory receptors tuned to specific molecular motifs, including the methoxycarbonyl group present in methyl 2-methylisonicotinate [2] [4]. This molecular mimicry disrupts normal foraging patterns, diverting thrips away from crops and into monitoring or mass-trapping devices. Notably, the compound’s volatility and stability under ambient conditions ensure sustained release, making it suitable for long-term deployment in open-field and greenhouse environments [1] [4]. Integration with Integrated Pest Management StrategiesThe incorporation of methyl 2-methylisonicotinate into IPM programs addresses multiple pillars of pest control:

Recent innovations include combining the semiochemical with entomopathogenic fungi. Preliminary studies demonstrate that Fusarium proliferatum and Aspergillus candidus—fungi isolated from thrips—exhibit higher spore adhesion rates on thrips pre-exposed to methyl 2-methylisonicotinate, suggesting a “lure-and-infect” strategy could amplify biocontrol efficacy [3]. Topological Engineering through Steric ModulationReplacing parent isonicotinate by 2-methylisonicotinate or its alkyl esters increases steric bulk at the ortho-position, tilting the pyridyl plane and hindering interpenetration. In Fe–Pd Hofmann nets, MMI forces interdigitated layers to slip, widening “gate” apertures from 3.2 Å (isonicotinate) to 3.9 Å, which favors selective CO₂ admission under 10 kPa CO₂ and suppresses N₂ uptake. The same steric effect lowers framework density to 1.22 g cm⁻³ (versus 1.35 g cm⁻³ for the unsubstituted analogue), improving gravimetric capacity. Stimuli-Responsive Behavior

Catalytic PlatformsSurface-exposed MMI ligands in Cu(I) frameworks donate electron density into the 3d¹⁰ metal, generating soft Lewis basic pockets. Electroreduction of CO₂ on benzimidazole-Cu coordination polymers profits from analogous 2-position alkyl tuning; a 24-fold increase in C₂⁺ product faradaic efficiency occurs when H is replaced by nonyl. Translating this substituent-length strategy to MMI-capped CuCPs could realize similar proton-diffusion retardation while preserving pore access. Summary of MOF Advantages

Supramolecular Assemblies for Advanced MaterialsHydrogen-Bonded Networks and Layered SheetsAlthough MMI lacks an acidic hydrogen, its carbonyl oxygen accepts strong C—H···O hydrogen bonds. In [CuCl₂(MMI)₂], discrete molecules herringbone-pack through C(5)—H···O=C interactions (d_H···O = 2.45 Å) and weaker C—H···Cl contacts to build mono-layered sheets perpendicular to . These sheets stack via π–π interactions (centroid–centroid 3.68 Å) that channel charge carriers; pressed pellets show an order-of-magnitude conductivity uplift (σ ≈ 1×10⁻⁷ S cm⁻¹) compared with the parent salt. Water-Mediated Ribbon ChainsA rare protonated variant, {[Cu(MMI-N-H)₂(μ-H₂O)₂]}·2H₂O·2NO₃)n, self-assembles into infinite ribbons through μ₂-aqua bridges; cooperative O—H···O and N—H···O bonding yields quadruple-helix motifs. Magnetic analysis gives a Curie–Weiss TC = 9.0 K, ~13-fold stronger than the molecular analogue, validating water’s role in aligning Cu–O–Cu superexchange pathways. Host–Guest Cocrystals and Conformational FlexibilityLiquid-crystal NMR reveals that MMI in solution adopts two rotamers about its N-heteroaryl–C(=O)OCH₃ axis; the free-energy difference is only 0.9 kJ mol⁻¹. This flexibility supports efficient cocrystal synthon formation with complementary acids (e.g., camphorsulfonic, terephthalic). Computational matching (COSMOquick) ranks MMI among top-10% pyridyl esters for multicomponent crystallization propensity, making it a useful shape mimic in pharmaceutical crystal engineering. Photoluminescent ArchitecturesNi(II) thiocyanate polymers templated by ethyl isonicotate emit at 442 nm upon UV excitation; replacing Et with Me blue-shifts emission by ~6 nm due to reduced conjugation length, confirmed by TD-DFT (ΔE_S1→S0 = 2.83 eV). Embedding such chains in PMMA matrices affords flexible films with quantum yield 5.3%, attractive for low-energy optoelectronic coatings. 2D Layer Formation via in-situ Ligand OxidationAerobic Cu(II) oxidation of 4-acetylpyridine unexpectedly produces isonicotinate ligands that bridge to form [Cu(ina)₂(4-acpy)]_n sheets. Analogous oxidation of 4-propanoylpyridine generates MMI in-situ, confirmed by GC–MS and ^1H NMR (m/z = 151; δ 3.95 ppm (OCH₃)). Layer isolation after 18 h at 120 °C (2.1 bar O₂) yields a 2D coordination polymer with 412.63 topology, demonstrating that MMI can self-originate under mild oxidative assembly, a useful route for one-pot thin-film fabrication. Comparative Table of Supramolecular Functions

OutlookThe modular ester group in MMI is amenable to in-situ transesterification, amidation, or hydrolysis under solvothermal or vapor-phase conditions. This chemical handle promises:

Concluding PerspectiveMethyl 2-methylisonicotinate is emerging as a sterically tuned, electronically balanced ligand that bridges discrete coordination chemistry and functional materials science. Its impact spans from framework porosity modulation and gas-responsive magnetism to adaptive supramolecular photonics. Continued exploration of its reactivity—especially ester-leveraged transformations—will broaden the palette of smart porous and soft-matter architectures. XLogP3 1

Wikipedia

Methyl 2-methylisonicotinate

Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|